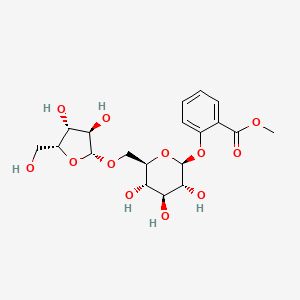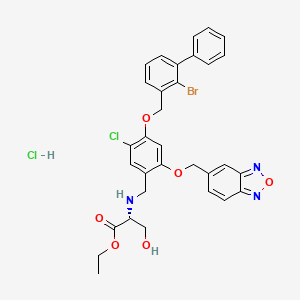
lambda2-Stannane;4-prop-1-en-2-ylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymopentin is a synthetic pentapeptide composed of the amino acids arginine, lysine, aspartic acid, valine, and tyrosine. It is derived from the thymic hormone thymopoietin and has been widely studied for its immunomodulatory properties. Thymopentin has been used in clinical studies to improve the immunological condition of patients, particularly during the early years of the AIDS pandemic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymopentin is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, thymopentin is often produced using large-scale SPPS. The peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Thymopentin undergoes various chemical reactions, including:
Oxidation: Thymopentin can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Thymopentin can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products: The major products formed from these reactions include oxidized or reduced forms of thymopentin and various substituted analogs used for research purposes .
Scientific Research Applications
Thymopentin has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in T-cell differentiation and immune response modulation.
Medicine: Explored as a therapeutic agent for autoimmune diseases, cancer immunotherapy, and as an adjuvant in vaccines.
Industry: Utilized in the development of sustained-release formulations for improved patient compliance
Mechanism of Action
Thymopentin exerts its effects by interacting with T cells, promoting their differentiation and enhancing their function. It binds to specific receptors on the surface of T cells, leading to the activation of signaling pathways that result in the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the immune response by stimulating the proliferation and activation of T cells .
Comparison with Similar Compounds
Thymopentin is unique compared to other thymic peptides due to its specific amino acid sequence and its potent immunomodulatory effects. Similar compounds include:
Thymosin alpha-1: Another thymic peptide with immunomodulatory properties, but with a different amino acid sequence.
Thymopoietin: The parent hormone from which thymopentin is derived, involved in T-cell differentiation.
Thymulin: A thymic peptide that also modulates immune function but has a different mechanism of action.
Thymopentin stands out due to its ability to enhance T-cell function and its potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C10H12OSn |
|---|---|
Molecular Weight |
266.91 g/mol |
IUPAC Name |
λ2-stannane;4-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H10O.Sn.2H/c1-8(2)10-5-3-9(7-11)4-6-10;;;/h3-7H,1H2,2H3;;; |
InChI Key |
KQJCARZYRNALAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C=O.[SnH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)
![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)

![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
